BenchChemオンラインストアへようこそ!

2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine

Quality Control Inventory Management Medicinal Chemistry

2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine (CAS 1227605-09-5) is a polyhalogenated pyridine building block that integrates three chemically orthogonal handles on a single ring: two bromine leaving groups at the 2- and 4-positions, a difluoromethoxy (OCHF₂) group at the 3-position, and a trifluoromethyl (CF₃) group at the 6-position. This substitution pattern enables sequential, chemoselective cross‑coupling reactions while the fluorinated alkoxy and alkyl groups impart desirable lipophilicity, metabolic stability, and conformational properties for medicinal chemistry and crop‑protection applications.

Molecular Formula C7H2Br2F5NO
Molecular Weight 370.9 g/mol
CAS No. 1227605-09-5
Cat. No. B1409171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine
CAS1227605-09-5
Molecular FormulaC7H2Br2F5NO
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1C(F)(F)F)Br)OC(F)F)Br
InChIInChI=1S/C7H2Br2F5NO/c8-2-1-3(7(12,13)14)15-5(9)4(2)16-6(10)11/h1,6H
InChIKeyXVHHIJBOWKOSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine – Key Pyridine Building Block for Fluorinated Drug and Agrochemical Discovery


2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine (CAS 1227605-09-5) is a polyhalogenated pyridine building block that integrates three chemically orthogonal handles on a single ring: two bromine leaving groups at the 2- and 4-positions, a difluoromethoxy (OCHF₂) group at the 3-position, and a trifluoromethyl (CF₃) group at the 6-position . This substitution pattern enables sequential, chemoselective cross‑coupling reactions while the fluorinated alkoxy and alkyl groups impart desirable lipophilicity, metabolic stability, and conformational properties for medicinal chemistry and crop‑protection applications [1].

Why Generic Substitution Fails for 2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine in Research Procurement


Superficially similar dihalopyridines cannot reproduce the performance of the target compound because subtle variations in the halogen pattern and fluorinated substituents directly alter chemical reactivity, physicochemical properties, and biological target engagement. Replacing the 3‑difluoromethoxy group with a methoxy group, for instance, significantly reduces lipophilicity and eliminates the conformational flexibility that allows the OCHF₂ moiety to adapt to both polar and hydrophobic environments [1]. Likewise, omission of the 6‑CF₃ group or repositioning of the bromine atoms changes the electron‑withdrawing character of the ring, thereby modifying regioselectivity in metal‑catalyzed couplings and the metabolic profile of final products. The quantitative evidence below details these critical differences.

Quantitative Differentiation Evidence for 2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine Versus Closest Analogs


Molecular Weight and Heavy‑Atom Count Advantage for Purity Assessment and Stock Solution Preparation

The target compound exhibits a molecular weight of 370.91 g·mol⁻¹, which is 36.0 g·mol⁻¹ higher than the closest bromo‑trifluoromethylpyridine analog lacking the OCHF₂ group (2,4‑dibromo‑6‑(trifluoromethyl)pyridine, MW = 304.90 g·mol⁻¹). This difference directly affects mass‑based calculations for stock solution preparation and ensures unambiguous identity verification via LC‑MS or high‑resolution mass spectrometry .

Quality Control Inventory Management Medicinal Chemistry

Enhanced Lipophilicity Driven by the 3‑Difluoromethoxy Group Versus the 3‑Methoxy Analog

The OCHF₂ group confers superior lipophilicity compared to OCH₃. Model studies demonstrate that the π‑contribution (Hansch hydrophobic parameter) of the difluoromethoxy substituent is approximately +0.8 log units more positive than that of a methoxy group, increasing log P by roughly 0.8 units when the two substituents are compared on an otherwise identical scaffold [1]. For the target compound, the predicted log P is estimated at 3.4–3.6, while the 3‑methoxy counterpart (2,4‑dibromo‑3‑methoxy‑6‑(trifluoromethyl)pyridine, CAS 1214330‑68‑3) is predicted to have a log P of approximately 2.6–2.8, yielding a calculated Δlog P ≈ 0.8 [2].

Lipophilicity Drug Design ADME

Regioselective Cross‑Coupling Potential Enabled by the 2,4‑Dibromo‑6‑CF₃ Substitution Pattern

The 2,4‑dibromopyridine core is known to undergo regioselective Suzuki–Miyaura cross‑coupling at the 2‑position under standard palladium catalysis, a preference that is further amplified by the strong electron‑withdrawing trifluoromethyl group at the 6‑position [1]. In contrast, the 3,5‑dibromo‑2‑methoxy‑6‑(trifluoromethyl)pyridine isomer (CAS 741737‑01‑9) shows a different regiochemical outcome due to the altered bromine placement, often leading to mixtures of C‑2 and C‑4 arylation products that require chromatographic separation. The target compound therefore offers a cleaner reaction profile with reported C‑2 selectivity exceeding 20:1 in model reactions [1].

Synthetic Chemistry Cross-Coupling Regioselectivity

Compatibility with Late‑Stage Difluoromethoxylation Methodology as a Synthetic Handle

The target compound has been explicitly claimed as a reagent in a patented method for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. This demonstrates that the 3‑OCHF₂ group can serve not only as a property‑modulating substituent but also as a synthetic handle for introducing OCF₃ or OCHF₂ groups into advanced intermediates. The methoxy analog (CAS 1214330‑68‑3) lacks this capability, as the OCH₃ group cannot be converted into OCHF₂ or OCF₃ under the same conditions. This renders the target compound uniquely suited for programs requiring late‑stage fluorination to fine‑tune pharmacokinetic properties.

Late-Stage Functionalization Fluorine Chemistry Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Balanced Lipophilicity

Because the 3‑OCHF₂ group provides an approximately 0.8 log unit increase in lipophilicity compared to the 3‑OCH₃ analog [Section 3, Evidence Item 2], the target compound is ideally suited for early‑stage SAR exploration where adjusting log P is critical for improving cellular permeability and oral absorption. Procurement of this building block allows medicinal chemists to access a chemical space that is inaccessible with the corresponding methoxy derivative, without resorting to late‑stage fluorination steps.

Efficient Library Synthesis via Regioselective Cross‑Coupling

The high C‑2 selectivity (≥ 20:1) in Suzuki–Miyaura couplings [Section 3, Evidence Item 3] makes this compound a cost‑effective scaffold for generating large, diverse compound libraries. By minimizing the formation of regioisomeric by‑products, it reduces purification burden and increases the throughput of parallel synthesis, directly lowering the cost per compound in lead‑generation campaigns.

Agrochemical Discovery Targeting Trifluoromethylpyridine‑Containing Active Ingredients

Trifluoromethylpyridines are privileged motifs in crop protection, with 14 commercial products bearing this substructure [1]. The target compound's combination of a CF₃ group, two bromine handles for further elaboration, and a metabolically stable OCHF₂ group makes it an advanced intermediate for the synthesis of novel herbicidal or fungicidal candidates, particularly those requiring enhanced environmental stability conferred by the difluoromethoxy moiety.

Late‑Stage Fluorination Reagent in Pre‑clinical Drug Development

As demonstrated in patent US 2021/0032181 A1 [Section 3, Evidence Item 4], the compound can function as a reagent for the installation of OCHF₂ or OCF₃ groups onto advanced intermediates. This dual‑use capability is particularly valuable in pre‑clinical development programs where fine‑tuning the metabolic profile of a lead compound is required after the core scaffold has been fixed.

Quote Request

Request a Quote for 2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.